2-Chloro-3-(2,3-dichlorophenyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5Cl3N2 |
|---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-chloro-3-(2,3-dichlorophenyl)pyrazine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(8(7)12)9-10(13)15-5-4-14-9/h1-5H |
InChI Key |
SGKKUMKGTLTYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CN=C2Cl |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies
Functionalization of the Pyrazine (B50134) Core
The pyrazine ring in 2-chloro-3-(2,3-dichlorophenyl)pyrazine is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine substituent. This inherent reactivity is the cornerstone for the functionalization of the pyrazine core.
The chlorine atom at the 2-position of the pyrazine ring is the most reactive site for nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which stabilizes the Meisenheimer-like intermediate formed during the reaction. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of substituted pyrazine derivatives.
Common nucleophiles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding 2-methoxy-3-(2,3-dichlorophenyl)pyrazine. Similarly, treatment with a thiol, such as sodium thiophenoxide, would result in the formation of a 2-thiophenyl-3-(2,3-dichlorophenyl)pyrazine. The efficiency of these substitution reactions is often enhanced by the use of a suitable base and polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate.
A particularly significant class of substitution reactions at the chlorine position is aminodehalogenation, which involves the displacement of the chlorine atom by an amine. This reaction is a powerful tool for the synthesis of various amino-pyrazine derivatives, which are of considerable interest in medicinal chemistry. Both primary and secondary amines can be utilized as nucleophiles in this transformation.
The reaction of this compound with a variety of amines can be achieved through either direct nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Amination:
In a typical SNAr amination, the chloropyrazine is treated with an excess of the desired amine, often in the presence of a base to neutralize the HCl generated during the reaction. The reaction can be performed under thermal conditions or accelerated using microwave irradiation. The choice of solvent and temperature is crucial and depends on the nucleophilicity of the amine. For example, a patent for the synthesis of related pyrazine compounds describes the reaction of a 2-amino-3-bromo-6-chloropyrazine (B112278) with aqueous ammonia (B1221849) in an autoclave at elevated temperatures to yield the corresponding diamino-pyrazine justia.com. While not the exact target compound, this demonstrates the feasibility of aminodehalogenation on a similar scaffold.
Buchwald-Hartwig Amination:
For less nucleophilic amines or when milder reaction conditions are required, the palladium-catalyzed Buchwald-Hartwig amination is a highly effective method. This reaction employs a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the chloropyrazine with the amine. The choice of ligand is critical for the efficiency of the catalytic cycle. A review on the synthesis of pyrazine derivatives highlights the utility of Buchwald-Hartwig reactions for C-N bond formation on the pyrazine core researchgate.net.
| Amine Nucleophile | Reaction Type | General Conditions | Product |
|---|---|---|---|
| Ammonia | SNAr | Excess NH3, elevated temperature and pressure | 2-Amino-3-(2,3-dichlorophenyl)pyrazine |
| Primary Amines (e.g., Benzylamine) | SNAr | Amine, base (e.g., K2CO3), solvent (e.g., DMF), heat | 2-(Benzylamino)-3-(2,3-dichlorophenyl)pyrazine |
| Secondary Amines (e.g., Morpholine) | Buchwald-Hartwig | Pd catalyst, phosphine ligand, base (e.g., NaOtBu), solvent (e.g., toluene), heat | 2-(Morpholino)-3-(2,3-dichlorophenyl)pyrazine |
Modifications of the Phenyl Ring System
While the pyrazine core is the primary site for nucleophilic attack, the 2,3-dichlorophenyl ring can also be subjected to chemical modification, although this is generally more challenging due to the deactivating effect of the chlorine substituents and the pyrazine ring itself. Electrophilic aromatic substitution on the dichlorophenyl ring is expected to be difficult and would likely require harsh reaction conditions. The chlorine atoms deactivate the ring towards electrophilic attack, and the pyrazine moiety is also electron-withdrawing.
Potential electrophilic substitution reactions, such as nitration or further halogenation, would likely proceed with low regioselectivity and yield. The position of substitution would be directed by the combined electronic effects of the two chlorine atoms and the pyrazine ring. Generally, electrophilic attack on dichlorobenzenes is directed to the positions ortho and para to the chlorine atoms, but the steric hindrance and electronic deactivation in this specific substrate would make such reactions synthetically challenging.
A more viable strategy for modifying the phenyl ring would be through cross-coupling reactions if one of the chlorine atoms on the phenyl ring could be selectively activated, for instance, by conversion to a boronic acid or ester. However, achieving such selective functionalization in the presence of the reactive chloropyrazine moiety would be a significant synthetic hurdle.
Introduction of Diverse Functional Groups
The introduction of diverse functional groups onto the this compound scaffold is primarily achieved through the derivatization of the pyrazine core via nucleophilic substitution of the chlorine atom, as discussed in section 3.1.1. By choosing nucleophiles with desired functionalities, a wide range of derivatives can be accessed.
For example, using a nucleophile containing a carboxylic acid ester, such as ethyl isonipecotate, would introduce an ester group. Subsequent hydrolysis of the ester would then provide a carboxylic acid functionality, which could be further derivatized into amides or other functional groups. Similarly, the use of a protected amino alcohol as a nucleophile would allow for the introduction of a hydroxyl group upon deprotection.
Another approach involves the use of organometallic reagents. For instance, a Negishi or Stille coupling could potentially be used to introduce alkyl, aryl, or vinyl groups at the 2-position of the pyrazine ring, although this would require the conversion of the chloro-substituent to a more suitable leaving group or the use of specific catalytic systems.
Multi-Step Synthetic Sequences for Advanced Analogs
The synthesis of advanced analogs of this compound often involves multi-step synthetic sequences that combine several of the aforementioned chemical transformations. A common strategy involves the initial functionalization of the pyrazine core, followed by further modifications of the newly introduced substituent.
A representative multi-step synthesis could begin with a Suzuki-Miyaura coupling to introduce the 2,3-dichlorophenyl group onto a suitable dihalopyrazine precursor. For instance, a patent describes the coupling of 2-amino-3-bromo-6-chloropyrazine with 2,3,5-trichlorobenzeneboronic acid to yield 2-amino-6-chloro-3-(2,3,5-trichlorophenyl)pyrazine justia.com. A similar approach could be envisioned for the synthesis of the title compound.
Following the introduction of the dichlorophenyl moiety, the remaining chlorine atom on the pyrazine ring can be displaced by a variety of nucleophiles. For example, an aminodehalogenation reaction could be performed to introduce a primary or secondary amine. This newly introduced amino group can then be further functionalized. For instance, a primary amino group could be acylated or alkylated to generate a diverse library of analogs.
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 2,3-Dichloropyrazine (B116531), (2,3-dichlorophenyl)boronic acid | This compound |
| 2 | Aminodehalogenation (SNAr) | This compound, Piperazine (B1678402) | 2-(Piperazin-1-yl)-3-(2,3-dichlorophenyl)pyrazine |
| 3 | Acylation | 2-(Piperazin-1-yl)-3-(2,3-dichlorophenyl)pyrazine, Acetyl chloride | 1-(4-(3-(2,3-Dichlorophenyl)pyrazin-2-yl)piperazin-1-yl)ethan-1-one |
Chemo- and Regioselectivity in Derivatization
Chemo- and regioselectivity are critical considerations in the derivatization of this compound, which possesses multiple reactive sites. The primary challenge lies in achieving selective functionalization of one site without affecting others.
Regioselectivity of Nucleophilic Attack on the Pyrazine Core:
In the case of nucleophilic aromatic substitution on the pyrazine ring, the chlorine at the 2-position is the most activated site due to the adjacent nitrogen atom and the electron-withdrawing 2,3-dichlorophenyl group at the 3-position. The electron-withdrawing nature of the dichlorophenyl group further enhances the electrophilicity of the C-2 carbon, making it the preferred site for nucleophilic attack. Studies on the regioselective nucleophilic aromatic substitution of 2-substituted 3,5-dichloropyrazines have shown that the electronic nature of the substituent at the 2-position dictates the position of nucleophilic attack researchgate.net. An electron-withdrawing group directs the attack to the 5-position, whereas an electron-donating group directs it to the 3-position researchgate.net. By analogy, the electron-withdrawing 2,3-dichlorophenyl group at the 3-position of 2-chloropyrazine (B57796) would further activate the 2-position for nucleophilic substitution.
Chemoselectivity:
Chemoselectivity becomes a key issue when the nucleophile itself contains other reactive functional groups. For example, if a nucleophile contains both an amino and a hydroxyl group, the more nucleophilic amino group is likely to react preferentially with the chloropyrazine. Protecting group strategies may be necessary to achieve the desired outcome in such cases.
Furthermore, in multi-step syntheses, the order of reactions must be carefully planned to ensure chemoselectivity. For instance, if modifications to the dichlorophenyl ring were to be attempted via electrophilic substitution, it would be prudent to first replace the highly reactive chlorine on the pyrazine ring with a less activating group to prevent undesired side reactions on the pyrazine core.
Advanced Characterization Techniques for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 2-Chloro-3-(2,3-dichlorophenyl)pyrazine, ¹H and ¹³C NMR spectroscopy would provide critical information about the number and connectivity of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine (B50134) and dichlorophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms. The protons on the pyrazine ring would likely appear at a lower field (higher ppm) compared to those on the dichlorophenyl ring due to the deshielding effect of the heteroatoms. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which would help to establish the substitution pattern on both rings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons attached to chlorine atoms or nitrogen atoms would exhibit distinct chemical shifts. For instance, the carbon atoms in the pyrazine ring are expected to resonate at a lower field. Due to the presence of multiple chlorine atoms, the signals for the carbons on the dichlorophenyl ring would also be spread over a range of chemical shifts.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| ¹H NMR | ¹³C NMR | |||
| Chemical Shift (ppm) | Multiplicity | Assignment | Chemical Shift (ppm) | Assignment |
| 8.5 - 8.7 | Doublet | Pyrazine-H | 150 - 155 | Pyrazine-C (C-Cl) |
| 8.3 - 8.5 | Doublet | Pyrazine-H | 145 - 150 | Pyrazine-C (C-Aryl) |
| 7.6 - 7.8 | Doublet | Dichlorophenyl-H | 140 - 145 | Pyrazine-CH |
| 7.4 - 7.6 | Triplet | Dichlorophenyl-H | 135 - 140 | Pyrazine-CH |
| 7.2 - 7.4 | Doublet | Dichlorophenyl-H | 130 - 135 | Dichlorophenyl-C (C-Cl) |
| 125 - 130 | Dichlorophenyl-C (C-Cl) | |||
| 120 - 125 | Dichlorophenyl-CH | |||
| 115 - 120 | Dichlorophenyl-CH | |||
| 110 - 115 | Dichlorophenyl-CH | |||
| 105 - 110 | Dichlorophenyl-C (C-Pyrazine) |
Note: This is a hypothetical data table based on typical chemical shifts for similar aromatic and heteroaromatic compounds.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound, which is C₁₀H₅Cl₃N₂. The presence of three chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for the proposed structure.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide insights into the structural connectivity. The molecule would be expected to fragment at the bond connecting the pyrazine and dichlorophenyl rings, as well as through the loss of chlorine atoms.
Expected Fragmentation Pattern:
Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.
[M-Cl]⁺: A fragment resulting from the loss of a chlorine atom.
[M-C₄H₂ClN₂]⁺: A fragment corresponding to the dichlorophenyl cation.
[C₄H₂ClN₂]⁺: A fragment corresponding to the chloropyrazine cation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would exhibit characteristic bands corresponding to the stretching and bending vibrations of the C-H, C-N, C-C, and C-Cl bonds within the pyrazine and dichlorophenyl rings.
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
C=N and C=C ring stretching: These vibrations in the pyrazine and benzene (B151609) rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net
C-Cl stretching: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
The combination of IR and Raman data would provide a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
For crystalline samples, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov An X-ray crystal structure of this compound would confirm the planar nature of the pyrazine ring and the relative orientation of the dichlorophenyl substituent. nih.gov It would also reveal details about how the molecules pack in the crystal lattice, which can be influenced by weak intermolecular forces such as halogen bonding or π-π stacking.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 10.1 |
| β (°) | 95.5 |
| Volume (ų) | 1040 |
| Z | 4 |
Note: This is a hypothetical data table based on typical values for similar organic compounds.
High-Resolution Analytical Methods for Purity Assessment
Assessing the purity of this compound is critical for its use in further applications. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed to separate the target compound from any impurities. google.comrasayanjournal.co.in A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer would be a suitable starting point. google.comrasayanjournal.co.in The purity of the sample would be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The use of a diode-array detector (DAD) would also provide the UV-Vis spectrum of the compound, which can aid in its identification.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: These are typical starting conditions for the analysis of a chlorinated aromatic compound and may require optimization.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic properties of molecules. For a compound like 2-Chloro-3-(2,3-dichlorophenyl)pyrazine, DFT calculations would be instrumental in understanding its stability, reactivity, and electronic distribution.
Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability.
For pyrazine (B50134) derivatives, the HOMO is typically a π-orbital distributed across the ring system, while the LUMO is a π*-orbital. The presence of chlorine atoms, being electronegative, would be expected to lower the energy of both the HOMO and LUMO levels through inductive effects. The dichlorophenyl ring would further influence the electronic landscape, with its π-system interacting with the pyrazine core.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. Computational studies on analogous chlorinated heterocyclic compounds suggest that the introduction of multiple chlorine atoms can modulate this energy gap, thereby tuning the molecule's reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Values)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are illustrative and would require specific DFT calculations for accurate determination.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).
Reactivity Prediction and Reaction Mechanism Modeling
DFT calculations are instrumental in predicting the reactivity of a molecule and modeling potential reaction mechanisms. For this compound, this could involve simulating nucleophilic aromatic substitution reactions, where the chlorine atoms on the pyrazine or phenyl rings are displaced.
Computational modeling can determine the activation energies for different reaction pathways, thereby predicting the most likely products. For instance, studies on related chloropyrazines have shown that the position of the chlorine atom significantly influences its reactivity towards nucleophiles. The presence of the bulky and electron-withdrawing dichlorophenyl group at the 3-position would sterically and electronically influence the reactivity of the chlorine atom at the 2-position of the pyrazine ring.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment.
Conformational Analysis and Flexibility Studies
The bond connecting the pyrazine and dichlorophenyl rings allows for rotational freedom, leading to different possible conformations. Conformational analysis through MD simulations can identify the most stable conformers and the energy barriers between them.
The relative orientation of the two aromatic rings is a key conformational feature. Steric hindrance between the chlorine atoms on both rings would likely lead to a non-planar arrangement being the most stable conformation. MD simulations can quantify the dihedral angle between the pyrazine and dichlorophenyl rings and explore the range of motion available to the molecule.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules.
In a polar solvent, it is expected that the polar regions of the molecule, such as the nitrogen atoms in the pyrazine ring, would form favorable interactions with the solvent molecules. This solvation can influence the molecule's conformational preferences and its reactivity. MD simulations can provide a detailed picture of the solvation shell around the molecule and quantify the energetic contributions of solvent interactions.
In Silico Prediction of Molecular Interactions
In silico methods, particularly molecular docking, provide a powerful framework for predicting the potential molecular interactions between a small molecule like this compound and biological macromolecules such as proteins and enzymes. These computational techniques simulate the binding of the ligand to a target protein's active site, predicting the preferred binding orientation and calculating a binding affinity score. This approach is instrumental in rational drug design and for hypothesizing the compound's mechanism of action at a molecular level. nih.govresearchgate.net
The structure of this compound possesses several key features that are likely to govern its interactions. The pyrazine ring, being a heteroaromatic system, contains nitrogen atoms that can act as hydrogen bond acceptors. researchgate.net Furthermore, the aromatic nature of both the pyrazine and the dichlorophenyl rings allows for non-polar interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and histidine within a protein's binding pocket. researchgate.netresearchgate.net The presence of three chlorine atoms introduces the potential for halogen bonding, a specific type of non-covalent interaction where the halogen atom acts as an electrophilic region.
Molecular docking studies on structurally related pyrazine-based compounds have demonstrated the importance of these interactions. For instance, analyses of pyrazine derivatives binding to various protein targets have confirmed that hydrogen bonds to the pyrazine nitrogen and π-π stacking are frequent and critical binding modes. researchgate.net In silico evaluations of other heterocyclic compounds have also shown that interactions with key amino acid residues can be predictive of inhibitory activity. acs.orgnih.gov Based on these principles, a predictive model of the potential interactions for this compound can be constructed.
Table 1: Predicted Molecular Interactions for this compound
| Molecular Moiety | Potential Interaction Type | Likely Interacting Amino Acid Residues |
| Pyrazine Nitrogen Atoms | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His |
| Pyrazine Ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, His, Leu, Val |
| Dichlorophenyl Ring | π-π Stacking, Hydrophobic Interaction | Phe, Tyr, Trp, His, Leu, Val |
| Chlorine Substituents | Halogen Bonding, Hydrophobic Interaction | Backbone carbonyls, Asp, Glu |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common approaches for calculating the theoretical NMR, IR, and UV-Vis spectra of organic compounds. nih.govsapub.orgorientjchem.org These calculations are typically performed on a geometry-optimized molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be predicted by calculating the isotropic magnetic shielding constants using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. The calculated values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) in ppm. For this compound, distinct signals would be expected for the protons and carbons of the pyrazine and dichlorophenyl rings. The substitution pattern and electronic environment of each nucleus would determine its specific chemical shift. beilstein-journals.orgnih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus Type | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H (Pyrazine Ring) | 8.0 - 9.0 | Aromatic region, deshielded due to electronegative nitrogen atoms. |
| ¹H (Dichlorophenyl Ring) | 7.0 - 8.0 | Aromatic region, shifts influenced by chloro-substituents. |
| ¹³C (Pyrazine Ring) | 140 - 160 | Heteroaromatic region, shifts influenced by both nitrogen and chlorine. |
| ¹³C (Dichlorophenyl Ring) | 120 - 145 | Aromatic region, specific shifts determined by chlorine and pyrazine substitution. |
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule using DFT. These frequencies correspond to the energy of specific molecular vibrations, such as bond stretching and bending. sapub.org The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. The predicted spectrum for this compound would show characteristic absorption bands for aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching. nist.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Predicted Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyrazine & Phenyl C=C/C=N | Ring Stretching | 1400 - 1600 |
| Aromatic C-H | In-plane Bending | 1000 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of a molecule is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net The results provide the maximum absorption wavelength (λₘₐₓ) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. For conjugated aromatic systems like this compound, the primary absorptions are expected to arise from π → π* transitions. It is crucial to include solvent effects in these calculations, as the polarity of the solvent can significantly shift the absorption maxima. sapub.orgnih.gov
Table 4: Predicted UV-Vis Absorption Data for this compound
| Predicted Transition | Predicted λₘₐₓ (nm) | Predicted Oscillator Strength (f) | Solvent Model |
| π → π | 260 - 290 | > 0.1 | Ethanol |
| π → π | 300 - 340 | > 0.1 | Ethanol |
Molecular Interactions and Mechanistic Studies Non Clinical Focus
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For 2-Chloro-3-(2,3-dichlorophenyl)pyrazine, SAR can be inferred from studies on analogous series of compounds targeting various proteins.
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Based on the interactions described above, the key pharmacophoric features of this compound and related molecules can be defined.
Hydrogen Bond Acceptor: The nitrogen atoms of the pyrazine (B50134) ring are crucial hydrogen bond acceptors.
Aromatic/Hydrophobic Regions: Both the pyrazine and the dichlorophenyl rings serve as aromatic and hydrophobic regions that can engage in π-stacking and hydrophobic interactions. The dichlorophenyl group is particularly important for occupying hydrophobic pockets in enzymes like SHP2. nih.gov
Halogen Atoms: The chlorine atoms on the phenyl ring are not merely bulky substituents; they can act as halogen bond donors, providing specific, directional interactions that can enhance binding affinity and selectivity. nih.gov The position of these halogens is critical; for instance, the 2,3-dichloro substitution pattern is found in potent ligands for certain targets. nih.govnih.gov
SAR studies on related heterocyclic compounds demonstrate that even minor structural changes can significantly impact molecular recognition and biological activity.
Substitution on the Phenyl Ring: In series of inhibitors for various targets, the number, type, and position of substituents on the phenyl ring are critical determinants of potency. For dopamine (B1211576) D3 receptor ligands containing a dichlorophenyl piperazine (B1678402) moiety, the specific substitution pattern on the aromatic ring dramatically influences binding affinity and selectivity. nih.gov Similarly, in other inhibitor classes, modifying these substituents can alter the compound's fit within a binding pocket and its electronic properties. nih.gov
Modifications of the Pyrazine Ring: Altering the pyrazine core itself, for instance by adding substituents or replacing it with another heterocycle, would fundamentally change the molecule's interaction profile. SAR studies on pyrazine-based inhibitors show that substitutions at different positions on the pyrazine ring can modulate activity by influencing steric fit, electronics, and metabolic stability. researchgate.netmdpi.com For example, in a series of imidazo[1,2-a]pyrazine (B1224502) inhibitors, the nature and position of aryl substituents on the heterocyclic core were key to their inhibitory activity. researchgate.net
Table 2: Structure-Activity Relationship Insights from Analogous Compounds
| Structural Feature | Modification | Impact on Molecular Recognition/Activity | Reference |
|---|---|---|---|
| Aryl Ring Substitution | Altering position/number of halogens | Modulates binding affinity and selectivity | nih.gov, nih.gov |
| Heterocyclic Core | Substitution on the pyrazine ring | Influences steric fit and electronic properties | researchgate.net |
| Linker Groups | (Not present in title compound) | In related series, linker length/type is critical for optimal target engagement | nih.gov |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening have been instrumental in the discovery and optimization of pyrazine-based compounds, including those structurally related to this compound, particularly in the context of targeting the protein tyrosine phosphatase SHP2. nih.govnih.gov SHP2 is a significant target in cancer therapy due to its role in cell proliferation and survival signaling pathways. nih.govmdpi.com
Structure-based drug design efforts have utilized the co-crystal structure of known allosteric inhibitors, such as SHP099, bound to SHP2. nih.govnih.gov SHP099, which contains a pyrazine and a 2,3-dichlorophenyl moiety, serves as a template for building receptor-based pharmacophore models. nih.govnih.gov These models distill the key chemical features necessary for binding to the allosteric site of SHP2.
A representative pharmacophore model (Hypo1), developed from the SHP099-SHP2 complex, highlights several critical features for potent inhibition. nih.gov The model effectively maps the key amino acid residues within the binding pocket and can be used to differentiate between active and inactive compounds, making it a valuable tool for virtual screening of large chemical databases to identify novel inhibitor candidates. nih.gov
Table 1: Key Features of a Receptor-Based Pharmacophore Model for Pyrazine-Based SHP2 Inhibitors nih.gov
| Feature Type | Description | Corresponding Moiety in SHP099-like compounds |
|---|---|---|
| Hydrophobic (HYP) | Occupies a hydrophobic pocket in the allosteric site. | Dichloro-substituted phenyl ring |
| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to a key residue. | Amine group on the pyrazine ring |
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from a key residue. | Nitrogen atom within the pyrazine ring |
This pharmacophore-based approach, combined with molecular docking simulations, allows for the in silico screening of vast compound libraries to identify novel pyrazine derivatives with the potential for high-affinity binding to SHP2. nih.gov The insights gained from these models guide the rational design and synthesis of new compounds with improved potency and selectivity, accelerating the discovery of potential anti-cancer agents. nih.govbibliomed.org
Biochemical Pathway Modulation at the Cellular/Molecular Level
Compounds structurally related to this compound have been identified as potent allosteric inhibitors of SHP2, a non-receptor protein tyrosine phosphatase that is a critical transducer in oncogenic signaling pathways. patsnap.comnih.govgoogle.com The anti-proliferative activity of these pyrazine derivatives stems directly from their ability to modulate these key biochemical pathways at the cellular and molecular level.
Mechanism of SHP2 Inhibition
SHP2 is encoded by the PTPN11 gene and plays a crucial role in mediating cell signaling downstream of multiple receptor tyrosine kinases (RTKs). nih.govmdpi.com In its inactive state, SHP2 exists in an auto-inhibited conformation where one of its domains blocks the active site. nih.govnih.gov Upon activation by upstream signals, this inhibition is relieved, allowing SHP2 to dephosphorylate its substrates and promote signaling. Pyrazine-based allosteric inhibitors function by binding to a pocket at the interface of several SHP2 domains, stabilizing the auto-inhibited conformation and preventing its activation. nih.govnih.gov
Modulation of the RAS-MAPK Pathway
The primary mechanism by which SHP2 inhibition exerts its anti-proliferative effect is through the downregulation of the RAS-MAPK (also known as RAS/RAF/MEK/ERK) signaling cascade. patsnap.comnih.govnih.gov SHP2 is a key activator of this pathway, which regulates cell proliferation, differentiation, and survival. patsnap.comnih.gov By locking SHP2 in its inactive state, pyrazine inhibitors prevent the dephosphorylation and activation of proteins that lead to RAS activation. nih.gov
This interruption of the signaling cascade has been demonstrated in various cancer cell lines. Treatment with pyrazine-based SHP2 inhibitors leads to a marked decrease in the phosphorylation levels of downstream effectors, particularly ERK and AKT. bohrium.com The reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) serves as a biomarker for the compound's on-target activity and is directly linked to the observed reduction in cancer cell growth and viability. mdpi.combohrium.com
Table 2: Effects of Pyrazine-Based SHP2 Inhibitors on Cellular Signaling and Proliferation
| Cellular Effect | Mechanism | Key Downstream Proteins Affected | Reference |
|---|---|---|---|
| Inhibition of Cell Proliferation | Blocks progression through the cell cycle, often inducing G1 phase arrest. | ERK, AKT | mdpi.comnih.gov |
| Reduced Cell Viability | Prevents oncogenic signaling required for cancer cell survival. | RAS, ERK, AKT | mdpi.comnih.gov |
| Induction of Apoptosis/Senescence | Sustained pathway inhibition can trigger programmed cell death or a state of permanent growth arrest. | BAX, Bcl-2 | nih.gov |
Studies have demonstrated that this class of inhibitors can significantly reduce the proliferation and viability of cancer cells that are dependent on RTK signaling, such as breast cancer and KRAS-mutant non-small cell lung cancer cell lines. mdpi.combohrium.comnih.govnih.gov For instance, derivatives of 6-amino-5-(2,3-dichlorophenyl)pyrazine have shown cytotoxic effects against various human cancer cell lines, leading to increased apoptosis and necrosis in a dose-dependent manner. mdpi.com This anti-proliferative activity confirms that the modulation of the SHP2-mediated RAS-MAPK pathway is a viable strategy for cancer therapy. nih.govtargetedonc.com
Applications As Chemical Probes and Intermediates in Advanced Research
Utility in Organic Synthesis of Complex Molecules
2-Chloro-3-(2,3-dichlorophenyl)pyrazine serves as a key starting material in the multi-step synthesis of intricate organic molecules, particularly those with potential biological activity. The reactivity of the chloro substituent on the pyrazine (B50134) ring allows for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. These reactions enable the introduction of diverse functional groups and the construction of more complex molecular architectures.
A notable example of its application is in the synthesis of novel pyrazine-based compounds designed as allosteric inhibitors of the SHP2 protein, a significant target in cancer therapy. nih.gov In a reported synthetic route, the closely related precursor, 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine, is synthesized and subsequently elaborated. nih.gov This precursor undergoes a series of reactions, including protection of the amino group, followed by an SNAr reaction with proline methyl ester. nih.gov The resulting intermediate is then subjected to ester hydrolysis and subsequent amide coupling reactions to yield the final complex molecules. nih.gov This synthetic strategy highlights the utility of the chloropyrazine scaffold in building sophisticated molecules with potential therapeutic applications.
The versatility of chloropyrazines in organic synthesis is further demonstrated by their use in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in the formation of carbon-carbon and carbon-nitrogen bonds, respectively. researchgate.net These reactions, applied to scaffolds like this compound, open avenues for the creation of a wide array of derivatives with tailored properties.
Table 1: Key Synthetic Intermediates and Reactions
| Starting Material/Intermediate | Reagent(s) | Reaction Type | Product | Ref |
|---|---|---|---|---|
| 3-bromo-6-chloropyrazin-2-amine and (2,3-dichlorophenyl)boronic acid | Pd catalyst | Suzuki-Miyaura Coupling | 6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-amine | nih.gov |
| di-tert-butyl-(6-chloro-3-(2,3-dichlorophenyl)pyrazin-2-yl)carbamate | Proline methyl ester, Cs2CO3 | SNAr Reaction | Proline ester intermediate | nih.gov |
| Acid intermediate | Intermediates 14 and 15 | Amide Coupling | Final compounds 18 and 19 | nih.gov |
Role in Chemical Biology Research for Target Validation
In the realm of chemical biology, small molecules that can selectively interact with biological targets are invaluable tools for validating their function in disease pathways. While not explicitly labeled as a "chemical probe" in the reviewed literature, the derivatives of this compound function in a manner consistent with this role. Chemical probes are essential for investigating biological targets and accelerating the development of new therapeutics. rjpbr.com
The development of selective inhibitors for the SHP2 protein, starting from a this compound derivative, serves as a compelling case for its utility in target validation. nih.gov By designing and synthesizing compounds that can specifically bind to and inhibit the activity of SHP2, researchers can probe the physiological and pathological roles of this enzyme. The observed cellular effects of these inhibitors provide strong evidence for the involvement of SHP2 in specific signaling pathways and its validity as a therapeutic target in diseases like cancer. nih.gov
The structure-activity relationship (SAR) studies conducted on these pyrazine-based inhibitors help in understanding the key molecular interactions required for potent and selective inhibition. This knowledge is crucial for designing more effective and specific chemical probes to further elucidate the intricacies of the biological target.
Design of Next-Generation Pyrazine-Based Scaffolds
The structural framework of this compound provides a versatile scaffold for the design and synthesis of novel classes of compounds with diverse pharmacological activities. The pyrazine ring is a common feature in many biologically active molecules, and the strategic placement of substituents on this core can lead to the discovery of new therapeutic agents. mdpi.comnih.gov
The synthesis of SHP2 inhibitors from a this compound derivative is a prime example of how this scaffold can be utilized to design next-generation therapeutic agents. nih.gov By modifying the substituents on the pyrazine ring and introducing different linkers and functional groups, researchers were able to optimize the inhibitory activity and selectivity of the final compounds. nih.gov This approach, known as structure-based drug design, leverages the structural information of the target protein to guide the design of more potent and specific inhibitors. nih.gov
Furthermore, the dichlorophenyl moiety is a common feature in ligands designed for various biological targets, including dopamine (B1211576) receptors. nih.gov The presence of this group in this compound suggests that this scaffold could be explored for the development of novel ligands for a range of other important biological targets. The ability to systematically modify the pyrazine core through established synthetic methodologies allows for the creation of libraries of compounds for high-throughput screening and the discovery of new lead compounds for drug development. The introduction of the triazolo[4,3-a]pyrazine core, for instance, has been shown to improve the antitumor effect of target compounds in some studies. frontiersin.org
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes
While specific synthetic routes for 2-Chloro-3-(2,3-dichlorophenyl)pyrazine are not widely published, its constituent parts, 2,3-dichloropyrazine (B116531) and 1-(2,3-dichlorophenyl)piperazine, are known intermediates in pharmaceutical synthesis. nih.govgoogle.com Future research could focus on developing more efficient, versatile, and scalable methods for its synthesis and the creation of analog libraries.
Key areas for exploration include:
Advanced Cross-Coupling Reactions: Modern catalytic methods could provide efficient pathways. Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with a boronic acid) or Stille coupling (with an organotin reagent) could be employed to introduce the 2,3-dichlorophenyl group onto a pre-functionalized chloropyrazine core. Similarly, Buchwald-Hartwig amination could be explored to construct related analogs. nih.gov
C-H Activation Strategies: Direct C-H functionalization represents a highly atom-economical approach. Research into transition-metal-catalyzed C-H arylation could enable the direct coupling of a pyrazine (B50134) core with 2,3-dichloro-iodobenzene, bypassing the need for pre-activated starting materials.
Flow Chemistry Synthesis: Continuous-flow systems offer improved safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could streamline its production, allowing for rapid optimization of reaction conditions and facilitating library synthesis for structure-activity relationship (SAR) studies. nih.gov
Photoredox Catalysis: Light-mediated reactions offer mild conditions for complex bond formations. This approach could be investigated for novel coupling strategies to assemble the dichlorophenyl-pyrazine scaffold.
Advanced Hybrid Computational-Experimental Approaches
To accelerate the discovery process and gain deeper mechanistic insights, a synergistic approach combining computational modeling and experimental validation is essential. Such hybrid methods can guide synthesis efforts and predict biological activity, saving significant time and resources.
| Hybrid Approach | Computational Component | Experimental Validation | Potential Application for this compound |
|---|---|---|---|
| Target Identification & Validation | Molecular Docking, Pharmacophore Modeling, Virtual Screening | In vitro Binding Assays, Enzyme Inhibition Assays | Predicting and confirming new molecular targets (e.g., kinases, GPCRs) by screening the compound against large libraries of protein structures. |
| Mechanism of Action Studies | Molecular Dynamics (MD) Simulations, Quantum Mechanics/Molecular Mechanics (QM/MM) | X-ray Crystallography, Cryo-EM, Site-directed Mutagenesis | Simulating the dynamic interaction with a target protein to understand binding modes, conformational changes, and the basis of allosteric modulation or covalent inhibition. |
| Reaction Mechanism & Optimization | Density Functional Theory (DFT) Calculations | Kinetic Studies, Byproduct Analysis, Spectroscopic Monitoring | Elucidating transition states and energy profiles for novel synthetic reactions to optimize yield and selectivity. |
| ADME/Tox Prediction | Quantitative Structure-Activity Relationship (QSAR) Models, Machine Learning Algorithms | Cell-based Permeability Assays, Metabolic Stability Assays, Cytotoxicity Assays | Predicting pharmacokinetic and toxicity profiles to guide the design of analogs with improved drug-like properties. |
Exploration of New Molecular Targets and Pathways
The true potential of this compound lies in the discovery of its biological targets. The structurally related moiety, 1-(2,3-dichlorophenyl)piperazine, is a well-known precursor and metabolite of antipsychotic drugs like aripiprazole (B633) and cariprazine, which act on dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgnih.gov This provides a logical starting point for investigation, but the field should not be limited to this area.
| Potential Target Class | Rationale Based on Structural Analogs | Proposed Research Direction |
|---|---|---|
| Dopamine & Serotonin Receptors (GPCRs) | The 2,3-dichlorophenylpiperazine fragment is a key pharmacophore for ligands of D2 and D3 receptors. wikipedia.orgnih.gov | Screening for binding affinity and functional activity (agonist, antagonist, or modulator) at various dopamine (D1-D5) and serotonin (5-HT) receptor subtypes. |
| Protein Kinases | The pyrazine ring is a common scaffold in many clinically approved and investigational kinase inhibitors (e.g., gilteritinib, acalabrutinib). nih.gov | Broad-panel kinase screening to identify potential inhibitory activity against families like tyrosine kinases or serine/threonine kinases, which are crucial in oncology and immunology. |
| Protein Tyrosine Phosphatases (PTPs) | Substituted pyrazine compounds have been designed as allosteric inhibitors of SHP2, a key phosphatase in cancer signaling pathways. researchgate.net | Investigating the compound's ability to inhibit SHP2 or other members of the PTP family through allosteric or direct mechanisms. |
| RND-type Efflux Pumps | Pyridylpiperazine-based compounds have been identified as allosteric inhibitors of bacterial efflux pumps, suggesting a role in overcoming antibiotic resistance. nih.gov | Assessing the ability of the compound to potentiate the activity of existing antibiotics in multidrug-resistant bacterial strains. |
Integration with Systems Chemical Biology Platforms
Moving beyond a single-target approach, systems chemical biology offers a holistic view of a compound's effects on cellular networks. rsc.org By using this compound as a chemical probe, researchers can map its interactions on a proteome-wide scale and understand its impact on cellular pathways.
Future research in this area could involve:
Chemoproteomics: Employing techniques like affinity-based protein profiling to identify the direct binding partners of the compound in complex biological samples (e.g., cell lysates or living cells). This can uncover unexpected "off-targets" that may be therapeutically relevant.
Metabolomics and Transcriptomics: Using mass spectrometry and next-generation sequencing to analyze how the compound perturbs the cellular metabolome and transcriptome. This can reveal the downstream pathways affected by the compound's primary interactions, providing clues to its mechanism of action.
High-Content Imaging: Utilizing automated microscopy and fluorescent reporters to assess the compound's effect on various cellular phenotypes simultaneously (e.g., cell cycle progression, apoptosis, organelle morphology). This can provide a functional fingerprint of the compound's activity.
Design of Targeted Covalent Inhibitors or Allosteric Modulators
The structure of this compound is amenable to modification for the design of sophisticated modulators of protein function, such as targeted covalent inhibitors (TCIs) and allosteric modulators. nih.govmdpi.com
Targeted Covalent Inhibitors (TCIs): TCIs offer enhanced potency and prolonged duration of action by forming a stable covalent bond with their target protein. nih.gov The pyrazine scaffold has been successfully used to develop covalent inhibitors. nih.govacs.org The chloro-substituent on the pyrazine ring could be replaced with a mildly electrophilic "warhead" (e.g., an acrylamide (B121943) or chloroacetamide) designed to react with a nearby nucleophilic amino acid (like cysteine) in a target's binding site. This strategy could be particularly effective for targeting kinases, where covalent inhibition has proven to be a successful clinical strategy. nih.gov
Allosteric Modulators: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering greater selectivity and a more nuanced pharmacological profile. mdpi.com N-aryl piperazines and related structures have been developed as positive allosteric modulators (PAMs) for targets like the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov The this compound scaffold could be used as a starting point to design novel allosteric modulators, particularly for GPCRs like dopamine receptors, where such modulation could fine-tune neurotransmission with potentially fewer side effects than traditional agonists or antagonists. mdpi.com
| Modulator Type | Design Strategy | Potential Advantage |
|---|---|---|
| Targeted Covalent Inhibitor (TCI) | Incorporate a reactive electrophilic group (warhead) onto the pyrazine scaffold to target a non-catalytic cysteine. | Increased potency, prolonged target engagement, and potential to overcome drug resistance. nih.gov |
| Positive Allosteric Modulator (PAM) | Optimize the scaffold to bind to an allosteric site and enhance the effect of the endogenous ligand. | High target selectivity and a "ceiling effect" that can prevent overstimulation, leading to a better safety profile. mdpi.com |
| Negative Allosteric Modulator (NAM) | Modify the structure to bind to an allosteric site and reduce the effect of the endogenous ligand. | Offers a more subtle inhibition of receptor function compared to competitive antagonists. |
Sustainable Synthesis Approaches for Pyrazine Derivatives
In line with the global push for green chemistry, future development of this compound and its derivatives must prioritize sustainability. nih.gov Research should focus on minimizing environmental impact throughout the synthetic lifecycle.
Key sustainable approaches include:
Biocatalysis: Utilizing enzymes to perform specific chemical transformations under mild, aqueous conditions. For example, enzymes could be used for selective amidation or other functional group interconversions, reducing the need for harsh reagents. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents (like DMF or chlorinated hydrocarbons) with more environmentally benign alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran.
Energy Efficiency: Employing methodologies that reduce energy consumption, such as microwave-assisted synthesis or catalytic reactions that proceed at lower temperatures.
Waste Reduction: Designing synthetic routes with high atom economy that minimize the formation of byproducts and avoid the use of stoichiometric reagents or protecting groups.
By pursuing these multifaceted research avenues, the scientific community can unlock the full potential of this compound, potentially leading to the development of novel chemical probes and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
